
9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene: is an organic compound with the molecular formula C14H8S4 and a molecular weight of 304.473 g/mol This compound is characterized by its unique structure, which includes a xanthene core and a benzodithiolylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene typically involves the reaction of xanthene derivatives with benzodithiolylidene precursors. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology: Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays .
Medicine: In medicine, the compound is being investigated for its potential therapeutic properties. Its unique electronic properties may allow it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to absorb and emit light at specific wavelengths makes it useful in the development of optical materials and devices .
Wirkmechanismus
The mechanism of action of 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene involves its interaction with molecular targets through its unique electronic structure. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they likely involve the modulation of enzyme activity and protein-ligand binding .
Vergleich Mit ähnlichen Verbindungen
- 1,3-bis(2H-1,3-benzodithiol-2-ylidene)propan-2-one
- 1,2-Bis(1,3-benzodithiol-2-ylidene)ethane
- 4-(2H-1,3-benzodithiol-2-ylidene)-2,6-diphenyl-4H-pyran
Comparison: Compared to these similar compounds, 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene is unique due to its xanthene core, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in applications requiring specific light absorption and emission characteristics, such as in the development of dyes and optical materials .
Eigenschaften
CAS-Nummer |
65429-82-5 |
|---|---|
Molekularformel |
C20H12OS2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
9-(1,3-benzodithiol-2-ylidene)xanthene |
InChI |
InChI=1S/C20H12OS2/c1-3-9-15-13(7-1)19(14-8-2-4-10-16(14)21-15)20-22-17-11-5-6-12-18(17)23-20/h1-12H |
InChI-Schlüssel |
WJJBRTZCRSWBPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3SC4=CC=CC=C4S3)C5=CC=CC=C5O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
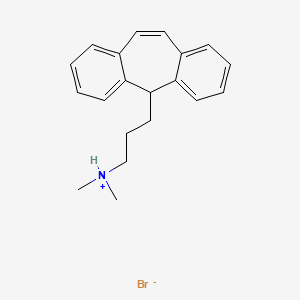

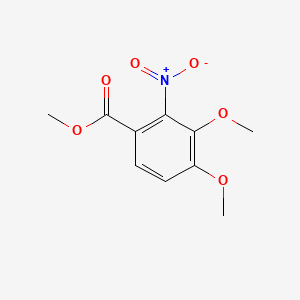

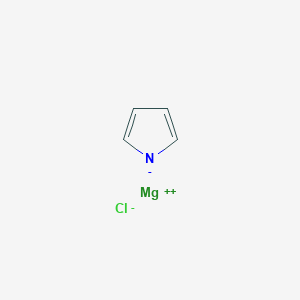

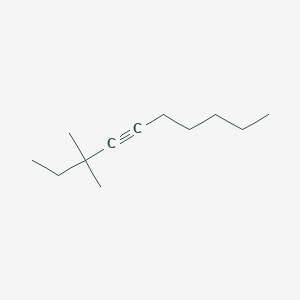
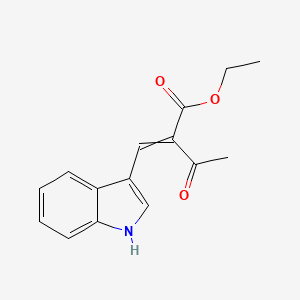
![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)

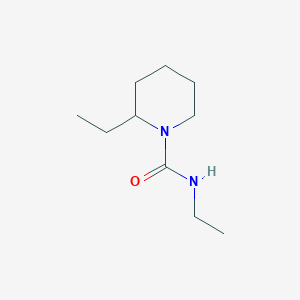

![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
